1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole 1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20344091
InChI: InChI=1S/C9H11F3N2O/c10-9(11,12)7-4-5-14(13-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC20344091

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name 1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C9H11F3N2O/c10-9(11,12)7-4-5-14(13-7)8-3-1-2-6-15-8/h4-5,8H,1-3,6H2
Standard InChI Key RFKYKJNULUAAHG-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)N2C=CC(=N2)C(F)(F)F

Introduction

Structural and Electronic Properties

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₁₁F₃N₂O
Molecular Weight220.19 g/mol
SMILESC1CCOC(C1)N2C=CC(=N2)C(F)(F)F
Topological Polar Surface45.5 Ų
LogP (Predicted)1.08

Electronic Effects and Reactivity

The -CF₃ group induces a -I effect, deactivating the pyrazole ring toward electrophilic attack while directing substituents to the 4- and 5-positions. Conversely, the THP group’s oxygen atom donates electron density through resonance, creating regions of varied reactivity. This duality enables selective functionalization, as demonstrated in Suzuki-Miyaura couplings using boronic ester derivatives .

Synthetic Methodologies

Direct Synthesis from Pyrazole Precursors

The primary route involves cyclocondensation of hydrazine derivatives with 1,3-diketones followed by THP protection. For example:

  • Hydrazine and 4,4,4-Trifluoro-1-(tetrahydro-2H-pyran-2-yl)butane-1,3-dione: React under acidic conditions (e.g., HCl/EtOH) to form the pyrazole ring.

  • THP Protection: The hydroxyl group in intermediate alcohols is protected using 3,4-dihydro-2H-pyran (DHP) in the presence of catalytic p-toluenesulfonic acid (PTSA) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclocondensationHydrazine, HCl/EtOH, 80°C, 12h65%
THP ProtectionDHP, PTSA, CH₂Cl₂, RT, 6h89%

Boronic Ester Derivatives for Cross-Coupling

Ambeed’s data highlights the compound’s utility as a boronic ester precursor (CAS 1003846-21-6), enabling Pd-catalyzed couplings. A 2020 protocol achieved a 30% yield in synthesizing 2-methyl-5-(1-THP-pyrazol-4-yl)-1H-indole using:

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.1 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF/H₂O (9:1) at 80°C .

This method underscores the compound’s role in constructing biaryl systems for drug candidates.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The -CF₃ group improves pharmacokinetic properties by reducing oxidative metabolism. Examples include:

  • Kinase Inhibitors: THP-protected pyrazoles serve as intermediates in JAK2 and EGFR inhibitors.

  • Antiviral Agents: Structural analogs inhibit viral proteases by mimicking peptide substrates.

Material Science

  • Liquid Crystals: The THP group’s conformational flexibility aids in designing mesogenic compounds.

  • Coordination Polymers: Pyrazole nitrogen atoms coordinate to transition metals, forming porous frameworks for gas storage.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR: Peaks at δ 5.40 (THP anomeric proton) and δ 6.90–7.20 (pyrazole protons) confirm substitution patterns.

  • ¹⁹F NMR: A singlet near δ -60 ppm verifies the -CF₃ group .

  • HRMS: [M+H]⁺ at m/z 220.19 matches the molecular formula.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure variants for chiral drug synthesis.

  • Bioconjugation: Exploring click chemistry applications using azide-functionalized derivatives.

  • Computational Modeling: DFT studies to predict reactivity in novel reaction environments.

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